Methyl 3-(methoxymethyl)-5-iodobenzoate
Description
Methyl 3-(methoxymethyl)-5-iodobenzoate is a substituted benzoate ester featuring a methoxymethyl group at the 3-position and an iodine atom at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-5-(methoxymethyl)benzoate |
InChI |
InChI=1S/C10H11IO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6H2,1-2H3 |
InChI Key |
BAHZCANIGUJYGC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Iodine Position : The 5-iodo substitution in Methyl 3-(methoxymethyl)-5-iodobenzoate contrasts with 4-iodoanisole (), where iodine is at the 4-position. This positional difference influences electronic effects and steric interactions in reactions .
- Functional Groups: Replacing the methoxymethyl group with -OH (Methyl 3-hydroxy-5-iodobenzoate, similarity 0.91) or -NH₂ (Methyl 3-amino-5-iodobenzoate) alters polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
- Triiodinated Analogs : Compounds like Methyl 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate () demonstrate enhanced radiocontrast utility due to multiple iodine atoms, though increased molecular weight may reduce metabolic stability .
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